![molecular formula C21H22N2O4 B12980899 (1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12980899.png)
(1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound with a unique structure that combines elements of indole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Indole Core: Starting with a suitable precursor, the indole core is synthesized through a Fischer indole synthesis.
Pyridine Ring Formation: The pyridine ring is introduced via a cyclization reaction.
Functional Group Modifications: The ethoxy and hydroxy groups are introduced through selective functional group transformations.
Final Esterification: The carboxylate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form quinones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The ethoxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkoxy-substituted derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to specific biological receptors.
Medicine:
Pharmacological Research: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (1S,3S)-Methyl 1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, potentially affecting gene expression.
Comparison with Similar Compounds
- (1S,3S)-Methyl 1-(3-methoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- (1S,3S)-Methyl 1-(3-ethoxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Uniqueness:
- Functional Groups: The presence of both ethoxy and hydroxy groups in the phenyl ring provides unique chemical properties.
- Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C21H22N2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl (1S,3S)-1-(3-ethoxy-4-hydroxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-3-27-18-10-12(8-9-17(18)24)19-20-14(11-16(23-19)21(25)26-2)13-6-4-5-7-15(13)22-20/h4-10,16,19,22-24H,3,11H2,1-2H3/t16-,19-/m0/s1 |
InChI Key |
HBWBDGVMBNVFAK-LPHOPBHVSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@H]2C3=C(C[C@H](N2)C(=O)OC)C4=CC=CC=C4N3)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



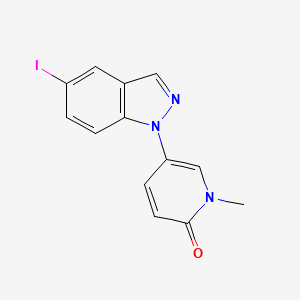
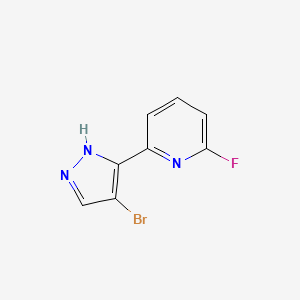


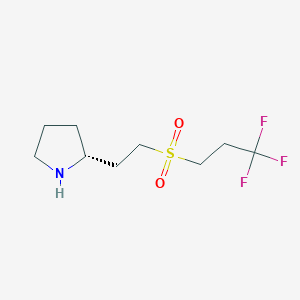
![2-Bromo-8-(2,4-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12980855.png)
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12980856.png)
![6-Methyl-1,4-diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12980863.png)
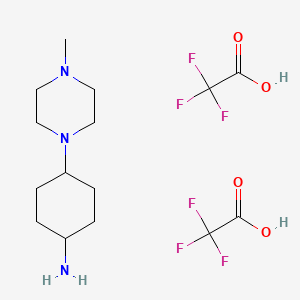
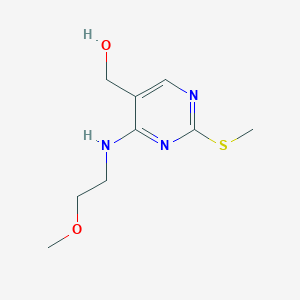
![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-f]pyrimidine](/img/structure/B12980875.png)
![2-Methyl-5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine](/img/structure/B12980878.png)

